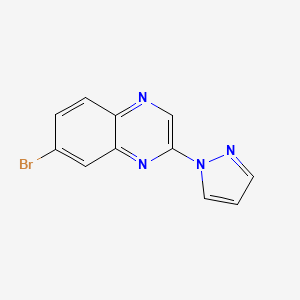

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Description

The field of heterocyclic chemistry is a cornerstone of modern medicinal and materials science. The introduction of heteroatoms, such as nitrogen, into cyclic organic structures imparts unique physicochemical properties that are often central to their function. The compound 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a prime example of a molecule designed to leverage the distinct characteristics of two well-established nitrogen-containing heterocyclic scaffolds: quinoxaline (B1680401) and pyrazole (B372694).

Nitrogen-containing heterocycles are ubiquitous in nature and synthetic chemistry, playing a critical role in a wide array of biological processes. They are fundamental components of many natural products, including alkaloids, vitamins, and nucleic acids. ipp.pt In the realm of pharmaceuticals, these structures are of immense interest, with a significant percentage of all FDA-approved drugs featuring a nitrogen-containing heterocyclic ring. nih.gov Their prevalence stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition and binding to biological targets. ipp.pt This makes them privileged scaffolds in drug discovery, leading to the development of new therapeutic agents with diverse applications. nih.gov

The quinoxaline scaffold, also known as benzopyrazine, consists of a benzene ring fused to a pyrazine (B50134) ring. nih.gov This aromatic heterocyclic system is a bioisostere of quinoline and naphthalene, and its structure imparts a unique combination of chemical and physical properties. Quinoxaline and its derivatives are synthesized through various methods, most commonly by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. ekb.eg

From a reactivity standpoint, the quinoxaline ring is generally stable due to its aromaticity. However, the presence of the two nitrogen atoms influences the electron distribution, making the pyrazine ring electron-deficient and susceptible to nucleophilic substitution, particularly at the 2- and 3-positions. The benzene ring can undergo electrophilic substitution, with the position of substitution being influenced by the existing substituents.

The biological relevance of the quinoxaline scaffold is vast and well-documented. Quinoxaline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antimalarial properties. mdpi.comresearchgate.netnih.gov This wide range of activities has made the quinoxaline nucleus a key building block in the design of new therapeutic agents. researchgate.netnih.gov

Table 1: Selected Biologically Active Quinoxaline Derivatives

| Compound Name | Biological Activity |

|---|---|

| Echinomycin | Antibiotic, Anticancer |

| Levomycin | Antibiotic |

| Actinoleutin | Antibiotic |

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. researchgate.net The presence of both a pyridine-like and a pyrrole-like nitrogen atom gives pyrazole a unique chemical character, allowing it to act as both a hydrogen bond donor and acceptor. The pyrazole ring can be synthesized through several routes, with the most common being the condensation of a 1,3-dicarbonyl compound with hydrazine.

The pyrazole ring is aromatic and thus relatively stable. It can undergo electrophilic substitution, with the position of substitution depending on the reaction conditions and the nature of the substituents already present on the ring. The nitrogen atoms can also be alkylated or acylated.

Similar to quinoxalines, pyrazole and its derivatives are of great interest in medicinal chemistry due to their wide range of biological activities. nih.gov They have been found to possess anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. nih.gov The versatility of the pyrazole scaffold has led to its incorporation into numerous clinically used drugs.

Table 2: Examples of Pyrazole-Containing Drugs and their Therapeutic Uses

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile dysfunction |

| Rimonabant | Anorectic, Anti-obesity |

The hybridization of two or more pharmacophores into a single molecule is a well-established strategy in drug design. This approach aims to create new chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action. The rationale for hybridizing the quinoxaline and pyrazole moieties is based on the complementary and synergistic biological activities of these two scaffolds.

By combining the broad-spectrum biological activity of the quinoxaline core with the proven therapeutic potential of the pyrazole ring, medicinal chemists aim to develop novel compounds with enhanced pharmacological profiles. The pyrazole moiety can be introduced as a substituent on the quinoxaline ring, creating a hybrid molecule with a unique three-dimensional structure and electronic properties. This can lead to new interactions with biological targets and potentially overcome drug resistance mechanisms.

This compound is a specific example of such a hybrid molecule. Its structure features a pyrazole ring attached to the 2-position of a quinoxaline core, with a bromine atom at the 7-position of the quinoxaline ring. The presence of the bromine atom can significantly influence the molecule's lipophilicity and its ability to form halogen bonds, which can be important for binding to biological targets.

While extensive research on this specific compound is not widely published, its structure suggests it could be a valuable tool in chemical biology and drug discovery. The synthesis of similar bromo-substituted quinoxaline-pyrazole hybrids has been reported, often starting from a di-halo-quinoxaline and reacting it with a pyrazole derivative. mdpi.com The chemical properties of this compound would be dictated by the interplay of the electron-withdrawing nature of the pyrazole and the quinoxaline rings, as well as the electronic and steric effects of the bromine substituent.

The study of hybrid molecules like this compound falls within the broader scope of developing new therapeutic agents and chemical probes. The primary objectives of academic research on such a compound would typically include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its analogues, and fully characterizing their chemical structures using modern spectroscopic techniques.

Exploration of Chemical Reactivity: Investigating the reactivity of the hybrid molecule to understand how the two heterocyclic systems influence each other and to enable the synthesis of further derivatives.

Biological Screening: Evaluating the compound's biological activity across a range of assays, targeting areas where quinoxaline and pyrazole derivatives have shown promise, such as oncology, infectious diseases, and inflammation.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to understand how modifications to the structure affect biological activity, with the goal of identifying more potent and selective lead compounds.

Mechanism of Action Studies: Investigating the molecular mechanism by which the compound exerts its biological effects to identify its cellular targets and pathways.

Through such a systematic investigation, the scientific community can unlock the full potential of novel hybrid systems like this compound and pave the way for the development of the next generation of therapeutic agents.

An in-depth analysis of the synthetic methodologies for this compound and its related derivatives reveals a variety of strategic approaches. These methods focus on the construction of the core quinoxaline ring system and the subsequent introduction of the pyrazole moiety.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7BrN4 |

|---|---|

Molecular Weight |

275.10 g/mol |

IUPAC Name |

7-bromo-2-pyrazol-1-ylquinoxaline |

InChI |

InChI=1S/C11H7BrN4/c12-8-2-3-9-10(6-8)15-11(7-13-9)16-5-1-4-14-16/h1-7H |

InChI Key |

AXUNFDSSWQAMRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=CN=C3C=CC(=CC3=N2)Br |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 7 Bromo 2 1h Pyrazol 1 Yl Quinoxaline Derivatives

Influence of Bromine Atom Position and Its Electronic Effects on the Quinoxaline (B1680401) Core

The position and nature of halogen substituents on the quinoxaline ring are critical determinants of biological activity. The bromine atom, specifically at the 7-position of the quinoxaline core, exerts significant electronic effects that can modulate a derivative's potency and selectivity.

Studies on related quinoxaline and quinoline systems have demonstrated the importance of halogen placement. For instance, in a series of quinoxaline-based ligands targeting 5-HT3A receptors, compounds with a chlorine or bromine atom at the R² position exhibited sub-nanomolar binding affinities, highlighting the sensitivity of the target to halogen substitution at specific locations. nih.gov Similarly, research on brominated quinolines showed that substitutions at the C-5 and C-7 positions led to a significant increase in antiproliferative activity against cancer cell lines. nih.gov Conversely, an electron-withdrawing nitro group (NO₂) at the seventh position of a quinoxaline nucleus was found to decrease anticancer activity in another study. mdpi.com

These findings underscore that the specific position of the bromine atom is crucial. Its placement at C-7 in the 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline scaffold likely optimizes electronic and steric interactions with its biological target. Any shift in its position could lead to a significant change in activity, as observed in analogous heterocyclic systems.

Table 1: Influence of Substituents on Quinoxaline Core Activity

| Position | Substituent | Observed Effect on Activity | Reference Compound Class |

|---|---|---|---|

| R² | Chlorine, Bromine | Sub-nanomolar affinities for 5-HT3A receptors | Quinoxalines nih.gov |

| R² | Methyl (electron-donating) | Decreased affinity for 5-HT3A receptors | Quinoxalines nih.gov |

| R² | CF₃ (electron-withdrawing) | Larger decrease in 5-HT3A receptor affinity | Quinoxalines nih.gov |

| 7 | NO₂ (electron-withdrawing) | Decreased anticancer activity | Quinoxalines mdpi.com |

Impact of Pyrazole (B372694) Attachment Position and Its Substituents (e.g., N-methylation, different pyrazole isomers) on Biological Activity

The pyrazole moiety is a key component of many biologically active compounds, and its attachment and substitution pattern are critical for the activity of pyrazolyl-quinoxaline derivatives. nih.govnih.gov The pyrazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are essential for binding to target proteins. nih.gov

The point of attachment to the quinoxaline core is fundamental. In this compound, the pyrazole is linked via a nitrogen atom (N-1) to the C-2 position of the quinoxaline. Changing this linkage to a different nitrogen or carbon atom of the pyrazole would create different isomers with potentially distinct biological profiles due to altered geometry and interaction capabilities.

Furthermore, substituents on the pyrazole ring itself play a significant role. N-methylation, for example, would block a potential hydrogen bond donor site and add a lipophilic methyl group, which could alter solubility, membrane permeability, and target binding. Studies on other heterocyclic compounds have shown that even small structural changes, such as the position of substituents on a pyrazole ring, can lead to significant differences in efficacy and selectivity. researchgate.net For instance, in a series of pyrazole-based inhibitors, modifications at positions 3 and 5 were evaluated to modulate inhibitory activity and selectivity between different enzyme isoforms. nih.gov

The SAR of pyrazole-containing drugs often reveals that while the core pyrazole structure is essential for activity, its decoration with various substituents is key to fine-tuning its pharmacological properties. mdpi.com

Systematic Modifications of the Quinoxaline Ring for SAR Elucidation

Systematic modification of the quinoxaline ring, beyond the bromine at C-7, is a standard strategy to probe the SAR and optimize the lead compound. This involves introducing various substituents at available positions (e.g., C-3, C-5, C-6, C-8) to map the steric and electronic requirements of the biological target.

Research on various quinoxaline derivatives has provided a general SAR framework.

Halogenation: Adding chlorine atoms at the 6th and/or 7th positions can increase activity. mdpi.com

Electron-donating vs. Electron-withdrawing groups: In some series, electron-releasing groups (like methyl) at certain positions decrease activity, while strongly electron-withdrawing groups (like CF₃) can lead to an even larger drop in affinity. nih.gov However, in other contexts, electron-releasing groups on an aromatic ring attached to the quinoxaline system were found to increase anticancer activity, whereas electron-withdrawing groups decreased it. mdpi.com

Linkers: The type of linker used to attach other moieties to the quinoxaline nucleus can be critical. For example, an N-linker at the third position was found to increase activity, while an O-linker decreased it. mdpi.com

Systematic Modifications of the Pyrazole Ring for SAR Elucidation

Just as the quinoxaline core can be modified, systematic changes to the pyrazole ring are crucial for SAR elucidation. The pyrazole scaffold is considered a suitable starting point for structural modifications due to its established synthetic chemistry and proven high potency in various contexts. nih.gov

Key modifications to explore include:

Substitution at C-3, C-4, and C-5: Introducing small to bulky, and electron-donating to electron-withdrawing groups at these positions can probe the size and electronic nature of the target's binding pocket. For example, studies on 3,5-diphenylpyrazole derivatives showed that introducing different residues (methyl, benzyl, cyclopentyl) at these positions led to significant variations in inhibitory activity. nih.gov

Aryl Moieties: The aryl groups often found on pyrazole rings can be modified. Introducing acidic moieties, for instance, has been shown to abolish off-target inhibition of certain enzymes, leading to excellent selectivity. nih.gov

Bioisosteric Replacement: Replacing the pyrazole ring with other five-membered heterocycles (e.g., triazole, imidazole) could reveal whether the specific arrangement of nitrogen atoms in the pyrazole is essential for activity.

The goal of these modifications is to optimize interactions with the target, enhance potency, improve selectivity, and fine-tune pharmacokinetic properties.

Relationship Between Molecular Structure and Diverse Biological/Pharmacological Profiles (General)

Quinoxaline-pyrazole hybrids have been investigated for several therapeutic applications:

Anticancer Activity: Many quinoxaline derivatives exhibit antiproliferative effects. mdpi.comnih.govnih.gov Some have been designed as inhibitors of specific targets like VEGFR-2, a key receptor in cancer angiogenesis. nih.gov Compound 13 from a series of quinoxaline-pyrazole hybrids was found to be a more effective VEGFR-2 inhibitor than the reference drug sorafenib. nih.gov

Kinase Inhibition: Pyrazolo[3,4-g]quinoxaline derivatives have shown interesting inhibitory potencies against Pim kinases (Pim-1, Pim-2, Pim-3), which are implicated in cancer. nih.gov

Anti-inflammatory Activity: The pyrazole nucleus is a core component of well-known anti-inflammatory drugs like celecoxib. mdpi.com It is plausible that pyrazolyl-quinoxaline derivatives could also exhibit anti-inflammatory properties.

The diverse biological profiles of these compounds highlight their versatility as "privileged structures" in drug discovery. The specific biological activity of a given this compound derivative will ultimately depend on the fine-tuning of its structure through the modifications described in the preceding SAR sections.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Celecoxib |

| Sorafenib |

| 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (VUF10166) |

| 3,5-diphenylpyrazole |

| Quinoxaline |

| Pyrazole |

| Quinoline |

| Imidazole |

Computational Chemistry and Theoretical Studies of 7 Bromo 2 1h Pyrazol 1 Yl Quinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations serve as a powerful tool to investigate the intrinsic properties of a molecule. For 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, these calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For a molecule like this compound, DFT calculations would determine the energy values of these orbitals. This data helps in understanding the charge transfer interactions within the molecule and its potential to act as an electron donor (related to HOMO) or acceptor (related to LUMO).

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across a molecule, providing a visual guide to its electrophilic and nucleophilic regions. The map is color-coded, typically showing electron-rich areas (negative potential, prone to electrophilic attack) in shades of red and electron-deficient areas (positive potential, prone to nucleophilic attack) in shades of blue. For this compound, an EPS map would identify the reactive sites, such as the nitrogen atoms of the quinoxaline (B1680401) and pyrazole (B372694) rings, which are expected to be regions of negative potential.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Theoretical calculations can predict various spectroscopic signatures of a molecule, which can then be compared with experimental data to confirm its structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to different functional groups within the molecule, helping to interpret experimental FT-IR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions, often related to π→π* or n→π* transitions within the aromatic system.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a large biological macromolecule, typically a protein. Quinoxaline and pyrazole derivatives are often investigated for their potential as inhibitors of various enzymes, such as kinases.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Docking simulations place the ligand into the binding site of a target protein in various orientations and conformations. These poses are then scored based on factors like intermolecular energies to estimate the binding affinity. A lower binding energy value typically indicates a more stable and favorable interaction. Such studies would predict the most likely binding mode of this compound within a specific protein target and provide a theoretical basis for its potential biological activity.

Identification of Key Interacting Residues in Protein Binding Sites

Beyond predicting binding affinity, docking analysis reveals the specific molecular interactions that stabilize the ligand-protein complex. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and the amino acid residues of the protein's active site. For this compound, this analysis would pinpoint which residues are critical for its binding, offering valuable information for the rational design of more potent analogs.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Studies on related pyrazole-containing imide derivatives and 2-piperazinyl quinoxaline derivatives have demonstrated the utility of MD simulations in understanding their interactions with biological targets. nih.govnih.govresearchgate.netrsc.org For instance, MD simulations can explore the binding mode of a ligand within a protein's active site, providing insights into the key intermolecular interactions that stabilize the complex. nih.govresearchgate.net In the context of this compound, MD simulations could be employed to study its interaction with potential protein targets, elucidating the role of the bromine and pyrazole substituents in binding affinity and selectivity.

Key parameters that can be analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to understand the solvation shell around the compound. Such analyses for pyrazole derivatives have confirmed stable and high potential binding against various biological targets. researchgate.net While specific data for this compound is not available, a hypothetical MD simulation could yield the results summarized in the table below, based on typical findings for similar heterocyclic compounds.

| Simulation Parameter | Predicted Outcome for this compound | Significance |

| RMSD of Ligand | Low and stable fluctuation around an average value. | Indicates that the molecule maintains a stable conformation in the simulated environment. |

| RMSF of Atoms | Higher fluctuations in the pyrazole ring compared to the quinoxaline core. | Suggests the pyrazole moiety may have more conformational flexibility, which could be important for binding to a target. |

| Solvent Accessible Surface Area (SASA) | Moderate and consistent SASA values. | Provides an indication of the molecule's exposure to the solvent, which influences its solubility and interactions. |

| Hydrogen Bonds with Water | Formation of transient hydrogen bonds between the pyrazole nitrogen atoms and water molecules. | Highlights the potential for interaction with aqueous environments and polar residues in a protein binding site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, untested compounds. For this compound, QSAR studies on analogous quinoxaline derivatives can provide valuable insights into the structural features that are crucial for a particular biological effect. nih.govnih.govresearchgate.net

QSAR models are built using a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For quinoxaline derivatives, studies have shown that descriptors related to electrostatic fields, steric properties, and lipophilicity often play a significant role in their biological activities. nih.govnih.gov The development of a predictive QSAR model could guide the design of more potent analogs of this compound.

A hypothetical 2D-QSAR study on a series of pyrazolyl-quinoxaline derivatives might identify the following key descriptors and their influence on a specific biological activity, such as enzyme inhibition:

| Descriptor Category | Example Descriptor | Predicted Influence on Activity | Rationale |

| Electronic | Dipole Moment | Positive Correlation | Indicates that a more polar molecule may have stronger interactions with a polar binding site. |

| Topological | Wiener Index | Negative Correlation | A more compact molecule might fit better into a constrained active site. |

| Constitutional | Molecular Weight | Optimal Range | Suggests a balance is needed; too large a molecule may have poor bioavailability, while too small a molecule may lack sufficient binding interactions. |

| Physicochemical | LogP (Lipophilicity) | Parabolic Relationship | Indicates that both very low and very high lipophilicity are detrimental to activity, with an optimal value for cell membrane permeability. |

The structure-activity relationship (SAR) of quinoxaline derivatives often highlights the importance of substituents on the quinoxaline ring. For example, the presence of electron-withdrawing or electron-donating groups can significantly modulate the biological activity. mdpi.com The bromine atom at the 7-position of this compound, being an electron-withdrawing group, is expected to influence the electronic properties of the quinoxaline core and, consequently, its interactions with biological targets.

In Silico Prediction of Theoretical Pharmacokinetic Properties (ADME Profiling)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the "drug-likeness" of a compound. biointerfaceresearch.com These predictions help to identify potential liabilities that could lead to poor pharmacokinetic behavior in vivo. For this compound, various computational models can be used to estimate its ADME profile.

Studies on a variety of quinoxaline and pyrazoline derivatives have demonstrated the utility of in silico ADME predictions. johnshopkins.edubiointerfaceresearch.comnih.gov These studies often evaluate parameters such as lipophilicity (LogP), aqueous solubility (LogS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes.

Based on the general characteristics of similar heterocyclic compounds, a predicted ADME profile for this compound is presented in the table below. It is important to note that these are theoretical predictions and would require experimental validation.

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

| Molecular Weight | ~289 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |

| LogP (o/w) | 2.5 - 3.5 | Optimal lipophilicity for cell membrane permeability. |

| Aqueous Solubility (LogS) | Moderately Soluble | Adequate solubility for absorption and distribution. |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited central nervous system effects, which could be desirable depending on the therapeutic target. |

| CYP2D6 Inhibition | Potential Inhibitor | May have drug-drug interactions with other medications metabolized by this enzyme. |

| Drug-Likeness Score | Positive | Indicates that the molecule possesses physicochemical properties consistent with known drugs. |

These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic profile of this compound. They can help prioritize compounds for further experimental testing and guide structural modifications to improve their ADME properties.

Biological Activities and Pharmacological Potential of Quinoxaline Pyrazole Derivatives Excluding Clinical Data

Broad Spectrum of Biological Activities Associated with Quinoxaline (B1680401) and Pyrazole (B372694) Scaffolds

The fusion of quinoxaline and pyrazole moieties into a single molecular framework has garnered significant interest in medicinal chemistry due to the extensive range of pharmacological activities exhibited by these individual heterocyclic systems. Quinoxaline, a bicyclic compound composed of a benzene ring fused to a pyrazine (B50134) ring, and its derivatives are recognized for a wide array of biological effects. researchgate.netwisdomlib.org These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, antimalarial, and antitubercular properties. nih.govnih.gov Similarly, pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and its derivatives are integral scaffolds in the development of therapeutic agents. mdpi.com The pyrazole nucleus is associated with numerous pharmacological actions, such as antimicrobial, antitumor, antiviral, anti-inflammatory, and anticonvulsant effects. researchgate.netnih.gov

The combination of these two pharmacophores is a strategic approach in drug design, aiming to create hybrid molecules with potentially enhanced or novel biological activities. researchgate.net Research has shown that quinoxaline-pyrazole derivatives possess a broad spectrum of therapeutic potential, building upon the inherent properties of their constituent rings. nih.govpharmaceuticaljournal.net These hybrid compounds are explored for their efficacy as antimicrobial, anticancer, and anti-inflammatory agents, among other applications. nih.govunav.edu The versatility of the quinoxaline structure serves as a foundation for many drugs, while the pyrazole ring is a key component in various pharmacologically active agents, making their combination a promising area for the discovery of new therapeutic leads. researchgate.net

In Vitro Antimicrobial Activities

Quinoxaline-pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with studies revealing their efficacy against a wide range of pathogenic bacteria and fungi.

Derivatives incorporating the quinoxaline and pyrazole scaffolds have been evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. mdpi.com Studies have shown that these compounds can exhibit inhibitory effects against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.govmdpi.comnih.gov

The antibacterial potency of these derivatives is often influenced by the specific substitutions on the heterocyclic rings. nih.gov For instance, certain synthesized quinoxaline derivatives have shown high activity against both types of bacterial strains. mdpi.com Similarly, pyrazole derivatives clubbed with other heterocyclic systems have been reported as potent agents against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). acs.org Quinoline-substituted pyrazole derivatives have also demonstrated potent activity against Gram-positive bacteria, including S. aureus, Staphylococcus epidermidis, and B. subtilis, with Minimum Inhibitory Concentration (MIC) values in the sub-microgram per milliliter range. nih.gov The broad-spectrum nature of this activity underscores the potential of quinoxaline-pyrazole hybrids as a basis for developing new antibacterial drugs. nih.govnih.gov

| Compound Class | Bacterial Strain | Activity/Measurement | Source |

| Quinoxaline Derivatives | Staphylococcus aureus (Gram +) | Active | mdpi.com |

| Quinoxaline Derivatives | Bacillus subtilis (Gram +) | Active | mdpi.com |

| Quinoxaline Derivatives | Escherichia coli (Gram -) | Highly Active | mdpi.com |

| Quinoxaline Derivatives | Pseudomonas aeruginosa (Gram -) | Active | mdpi.com |

| Pyrazole-Thiazole Hybrids | Methicillin-Resistant S. aureus (MRSA) | Potent (MIC as low as 4 µg/mL) | nih.gov |

| Quinoline-Pyrazole Hybrids | S. aureus, S. epidermidis, B. subtilis | Potent (MIC: 0.12–0.98 µg/mL) | nih.gov |

| Pyrazoline Derivatives | S. aureus | Moderate Activity (MIC: 4-16 µg/mL) | medpharmres.com |

| Indazole/Pyrazoline Derivatives | S. aureus, S. epidermidis (MDR strains) | Potent (MIC: 4 µg/mL) | nih.gov |

In addition to their antibacterial properties, quinoxaline-pyrazole derivatives have been investigated for their effectiveness against various fungal pathogens. nih.gov The quinoxaline scaffold itself is known to be a component of compounds with antifungal activity. nih.govmdpi.com Research has demonstrated the in vitro antifungal activity of these derivatives against species such as Aspergillus niger and Candida albicans. mdpi.com

The efficacy of these compounds can vary significantly based on their chemical structure. For example, certain quinoxaline-triazole derivatives have shown promising activity against Candida species, with one compound exhibiting eight times more activity against Candida krusei than the reference drug fluconazole. acs.org Similarly, other studies have reported moderate to good antifungal activity for newly synthesized quinoxaline derivatives against various plant pathogenic fungi. mdpi.comrsc.org This suggests that the quinoxaline-pyrazole framework is a viable scaffold for the development of novel antifungal agents. pharmaceuticaljournal.netmdpi.com

| Compound Class | Fungal Pathogen | Activity/Measurement | Source |

| Quinoxaline Derivatives | Aspergillus niger | Moderate Activity | mdpi.com |

| Quinoxaline Derivatives | Candida albicans | Moderate Activity | mdpi.com |

| Quinoxaline-Triazole Derivatives | Candida glabrata | Active (MIC90 = 2 µg/mL) | acs.org |

| Quinoxaline-Triazole Derivatives | Candida krusei | Highly Active (MIC90 = 2 µg/mL) | acs.org |

| Quinoxaline Derivatives | Rhizoctonia solani | Potent (EC50 < 1.00 µg/mL) | mdpi.com |

| Pyrazole Derived Quinolines | Aspergillus niger, Aspergillus flavus | Potent Activity |

The antimicrobial activity of quinoxaline-pyrazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. One of the key mechanisms of action identified for pyrazole-containing compounds is the inhibition of DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase that is crucial for DNA replication, transcription, and segregation in bacteria. nih.gov By targeting this essential enzyme, these compounds can effectively halt bacterial growth. nih.gov

Molecular docking studies have supported the hypothesis that pyrazole derivatives can act as inhibitors of S. aureus DNA gyrase. nih.gov This mechanism is a target for the widely used fluoroquinolone class of antibiotics, indicating that pyrazole derivatives may share a similar mode of action. nih.gov The ability of these compounds to inhibit such a fundamental bacterial process makes them attractive candidates for the development of new broad-spectrum antibacterial agents. nih.gov

In Vitro Antiviral Activities

The quinoxaline scaffold is a privileged structure in the design of antiviral agents, and its combination with a pyrazole moiety offers a promising avenue for the development of new therapies against viral infections. nih.govnih.gov

Quinoxaline derivatives have demonstrated a broad spectrum of antiviral activities against both DNA and RNA viruses. nih.govresearchgate.net Studies have specifically highlighted their potential against respiratory viruses and Herpes Simplex Virus type-1 (HSV-1). researchgate.netnih.gov For instance, certain nih.govpharmaceuticaljournal.netmdpi.comtriazolo[4,3-a]quinoxaline derivatives have shown inhibitory activity against HSV-1 in plaque-reduction assays. nih.gov The antiviral activity is often linked to the specific substitutions on the quinoxaline ring system. nih.gov

In the context of respiratory illnesses, quinoxaline derivatives are considered good candidates for combating influenza viruses due to their potential to target the highly conserved NS1 protein, which would block viral replication. nih.gov Recent research has also explored the potential of quinoxaline derivatives as inhibitors of coronaviruses, including SARS-CoV-2. nih.gov The diverse antiviral applications of the quinoxaline scaffold suggest that hybrid molecules, such as 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, could exhibit significant efficacy against a range of viral pathogens. nih.govresearchgate.net

Proposed Mechanisms of Antiviral Intervention

Quinoxaline-pyrazole derivatives have demonstrated notable antiviral properties through various mechanisms, primarily centered on the inhibition of key viral enzymes and proteins essential for the viral life cycle. The planar polyaromatic system of the quinoxaline core is a key feature that allows these molecules to interact with viral targets. nih.govmdpi.com

One of the primary antiviral strategies of these compounds is the inhibition of viral proteases. For instance, certain quinoxaline-based molecules have been identified as inhibitors of the nonstructural (NS) protein protease of the hepatitis C virus (HCV). nih.gov Similarly, against coronaviruses, these derivatives are hypothesized to target the main protease (Mpro), an enzyme crucial for viral replication. Due to structural similarities between the proteases of SARS-CoV-2, HCV, and HIV, there is a strong rationale that inhibitors designed for one may show efficacy against others. nih.gov

Another significant target is the viral nucleocapsid protein (N.P.). Research has shown that quinoxaline-based compounds can interfere with the RNA-binding activity of the N-terminal domains (N-NTDs) of coronavirus nucleocapsid proteins. This interaction impedes the association of RNA with the N.P., thereby disrupting viral assembly and replication. nih.gov For influenza viruses, quinoxaline derivatives are considered good candidates for targeting the NS1 protein, a highly conserved protein encoded by the virus. By fitting into a deep cavity in the N-terminal domain of the NS1A protein, these small molecules can block the virus's ability to replicate. mdpi.com

Furthermore, studies on hydroxyquinoline-pyrazole derivatives have pointed towards direct antiviral activity against a range of coronaviruses, including SARS-CoV-2 and MERS-CoV. nih.gov The mechanism appears to be multifaceted, involving inhibition of viral adsorption to host cells, a direct virucidal effect, and the inhibition of viral replication post-entry. nih.gov

In Vitro Anticancer and Antiproliferative Activities

The quinoxaline-pyrazole scaffold is a cornerstone in the development of novel anticancer agents. ekb.eg These compounds exhibit potent antiproliferative effects across a wide spectrum of human cancer cell lines, operating through multiple mechanisms including kinase inhibition and direct interaction with cellular components like DNA.

Cytotoxicity Against Various Human Cancer Cell Lines

Numerous studies have documented the cytotoxic effects of quinoxaline derivatives against a panel of human cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

For example, various quinoxaline derivatives have shown significant activity against lung cancer (A549, NCI-H460), colon cancer (HCT-116), breast cancer (MCF-7), liver cancer (HepG2), and glioblastoma (SF-268) cell lines. ekb.eg One study highlighted a derivative that was particularly effective against the A549 lung cancer cell line with an IC50 value of 2.7 nM, while another was most potent against the MCF-7 breast cancer cell line with an IC50 of 2.2 nM. ekb.eg Another compound demonstrated potent activity against MCF-7, NCI-H460, and SF-268 cell lines with IC50 values of 0.21 nM, 0.32 nM, and 0.16 nM, respectively. ekb.eg

The table below summarizes the cytotoxic activity of selected quinoxaline derivatives against various human cancer cell lines, demonstrating the broad-spectrum potential of this chemical class. ekb.egnih.govrsc.orgnih.govnih.govnih.govrsc.org

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Quinoxaline Derivative 1 | A549 (Lung) | 0.0027 |

| Quinoxaline Derivative 2 | MCF-7 (Breast) | 0.0022 |

| Quinoxaline Derivative 3 | HCT-116 (Colon) | <1 |

| Quinoxaline-pyrazole hybrid 13 | HCT-116 (Colon) | ND |

| Quinoxaline-pyrazole hybrid 13 | MCF-7 (Breast) | ND |

| Quinoxaline Derivative 11g | HepG-2 (Liver) | 4.50 |

| Quinoxaline Derivative 11g | HCT-116 (Colon) | 2.40 |

| Quinoxaline Derivative 11g | MCF-7 (Breast) | 5.90 |

| Compound IV | PC-3 (Prostate) | 2.11 |

| Compound 4m | A549 (Lung) | 9.32 |

| Compound 8a | MCF-7 (Breast) | 15.85 |

| Compound 8a | SW480 (Colon) | 17.85 |

ND: Not explicitly detailed in the provided search results, but noted for potent activity.

Exploration of Kinase Inhibitory Activities

A primary mechanism behind the anticancer activity of quinoxaline derivatives is their ability to act as selective ATP-competitive inhibitors of numerous protein kinases, which are crucial for cell signaling, proliferation, and survival. ekb.eg

VEGFR-2 Inhibition: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key player in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth. nih.gov Quinoxaline-pyrazole hybrids have been specifically designed as VEGFR-2 inhibitors. One such hybrid, compound 13, was found to be a more potent VEGFR-2 inhibitor than the approved drugs sorafenib and sunitinib, with an IC50 value of 0.045 µM. nih.gov This compound also showed selectivity for VEGFR-2 over other kinases like PDGFRα (IC50 0.329 µM) and EGFR (IC50 0.6 µM). nih.gov

c-Met Inhibition: The c-Met (Mesenchymal-epithelial transition factor) tyrosine kinase is another important target in cancer therapy, as its deregulation can lead to tumor development and metastasis. ekb.eg Novel quinoxaline derivatives have been synthesized and evaluated for their inhibitory activity against the c-Met kinase enzyme, showing potent effects. ekb.eg

Other Kinases: The inhibitory activity of this class of compounds extends to a broad range of other kinases, including:

Platelet-derived growth factor receptor (PDGFR) ekb.eg

Epidermal growth factor receptor (EGFR) ekb.eg

Janus kinase receptor (JAK-2) ekb.eg

Cyclin-dependent kinases (CDK1, 2, 4, 6) ekb.eg

The table below lists some of the kinases targeted by quinoxaline-pyrazole derivatives and their corresponding inhibitory concentrations. ekb.egnih.gov

| Compound Class/Derivative | Target Kinase | IC50 (µM) |

| Quinoxaline-pyrazole hybrid 13 | VEGFR-2 | 0.045 |

| Quinoxaline-pyrazole hybrid 13 | PDGFRα | 0.329 |

| Quinoxaline-pyrazole hybrid 13 | EGFR | 0.6 |

| Substituted Quinoxaline | JAK-2 | Potent (nM range) |

| Various Derivatives | c-Met | Potent (nM range) |

Interaction with Cellular Components and Potential Intercalation Mechanisms

Beyond enzyme inhibition, another significant anticancer mechanism for quinoxaline derivatives is their ability to interact directly with DNA. nih.govfigshare.com The planar structure of the quinoxaline ring system is well-suited for insertion, or intercalation, between the base pairs of the DNA double helix. nih.govfigshare.com This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Studies have shown that certain triazoloquinoxaline derivatives can act as DNA intercalators. nih.govresearchgate.net This mode of action is often coupled with the inhibition of topoisomerase II, an enzyme that is essential for managing the topological state of DNA during cellular processes. nih.govafricaresearchconnects.com By stabilizing the complex between topoisomerase II and DNA, these compounds can lead to double-strand breaks in the DNA, triggering apoptosis. nih.gov Atomic force microscopy has been used to visualize the formation of supercoiled DNA structures induced by a quinoxaline-based intercalator, demonstrating a physical alteration of the DNA structure. figshare.com The most potent anticancer compounds in some series have shown both strong DNA binding affinities and significant topoisomerase II inhibitory activities, often comparable to the well-known anticancer drug doxorubicin. nih.govnih.gov

Anti-Inflammatory and Antioxidant Activities

Quinoxaline and its derivatives have also been investigated for their potential to mitigate inflammation and oxidative stress, which are underlying factors in many chronic diseases. ekb.eg

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of quinoxaline-pyrazole derivatives are mediated through the inhibition of various pro-inflammatory enzymes and cytokines.

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.gov Several studies have demonstrated the ability of pyrazoline and quinolinone-pyrazoline hybrids to inhibit soybean lipoxygenase (LOX), which is often used as a model for mammalian LOX. nih.govnih.gov For example, one quinolinone-pyrazoline analogue exhibited potent LOX inhibitory activity with an IC50 value of 10 μM. nih.gov Another pyrazoline derivative was identified as the most potent lipoxygenase inhibitor in its series, with an IC50 of 80 µM. scilit.comresearchgate.net

| Compound Class | Enzyme | IC50 (µM) |

| Quinolinone-pyrazoline hybrid 9b | Soybean LOX | 10 |

| Pyrazoline derivative 2g | Soybean LOX | 80 |

Cytokine Inhibition: Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key targets for anti-inflammatory therapies. nih.gov A series of 4-alkoxy-6,9-dichloro nih.govnih.govnih.govtriazolo[4,3-a]quinoxalines were evaluated for their ability to inhibit these cytokines. nih.gov Several compounds in the series showed good levels of simultaneous inhibition of both TNF-α and IL-6, while others were found to be specific inhibitors of IL-6. nih.gov Additionally, derivatives of pyrazolo[1,5-a]quinoxaline have been shown to inhibit NF-κB translocation, a critical step in the inflammatory signaling pathway, positioning them as potential immunomodulatory compounds. nih.gov

Potential Research Applications Beyond Direct Pharmacological Interest

Materials Science and Optoelectronic Applications

Development as Electroluminescent Materials

Quinoxaline (B1680401) derivatives are recognized for their utility as emitters in the fabrication of efficient light-emitting diodes. researchgate.net The inherent narrow band gaps and high thermal and electrochemical stability of the quinoxaline ring make it a suitable scaffold for electroluminescent materials. researchgate.net The incorporation of a pyrazole (B372694) group, which can further modulate the electronic properties, could lead to the development of novel electroluminescent materials with specific emission characteristics. While direct studies on 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline are not prevalent, related 1H-pyrazolo[3,4-b]quinoxaline derivatives have been successfully prepared and investigated as sharp green-emitting dopants for highly efficient electroluminescent devices. rsc.org These related compounds exhibit emissions around 520–540 nm with high fluorescence quantum yields. rsc.org

Applications in Organic Light Emitting Diodes (OLEDs) and Photovoltaic Cells

The donor-acceptor architecture inherent in this compound makes it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Quinoxaline-derived compounds are among the most utilized emitters in the creation of efficient yellow, orange, and red OLEDs. researchgate.net The structural design of such molecules, where electron-donating groups are positioned relative to the electron-accepting quinoxaline core, is crucial for their performance. researchgate.net The pyrazole ring in the target molecule can act as a tunable component to optimize these properties. Research on similar quinoxaline-based molecules has demonstrated their potential, with some fluorescent OLEDs based on quinoxaline acceptors achieving external quantum efficiencies of up to 7%. researchgate.net

Role as Electron Transporters and Luminophores

The electron-deficient nature of the quinoxaline ring system is a key feature that allows its derivatives to function as effective electron transporters in organic electronic devices. This property is critical for balancing charge transport within OLEDs, leading to improved efficiency and stability. Furthermore, the combination of the quinoxaline and pyrazole moieties can give rise to luminophoric properties, where the molecule can absorb and emit light. The specific photophysical properties, such as absorption and emission wavelengths, will be influenced by the electronic interplay between the two heterocyclic rings and the presence of the bromine substituent. scholaris.carsc.org

Analytical Chemistry Applications

The structural features of this compound also suggest its potential use in the field of analytical chemistry, particularly as a component in chemical sensors.

Use as Dyes for Metal and Anion Detection

Quinoxaline derivatives have been successfully employed as chromogenic and fluorogenic chemosensors for the detection of various ions. nih.gov The nitrogen atoms within the quinoxaline and pyrazole rings can act as binding sites for metal cations, leading to a detectable change in the molecule's photophysical properties, such as a shift in absorption or emission wavelength, or a change in fluorescence intensity. For instance, a novel quinoxaline-based probe has been developed for the sensitive and selective naked-eye detection of Fe³⁺ and fluorescent sensing of Cu²⁺. arabjchem.org Similarly, the development of quinoxaline-based anion sensors has been an active area of research, with molecules designed to selectively bind and signal the presence of anions like fluoride, cyanide, and acetate. nih.govnih.gov The specific design of this compound could be tailored to create selective sensors for specific ions of environmental or biological importance.

Agrochemical and Crop Protection Applications

The realm of agrochemicals represents another promising area for the application of this compound, given that both quinoxaline and pyrazole moieties are present in various commercial pesticides. nih.govresearchgate.netnih.govmdpi.com

Quinoxaline derivatives have been investigated for a range of pesticidal activities, including herbicidal, fungicidal, and insecticidal properties. nih.govresearchgate.netacs.org For example, certain quinoxaline derivatives have been identified as protoporphyrinogen (B1215707) oxidase-inhibiting herbicides and have shown broad-spectrum fungicidal activity against plant pathogens. nih.govresearchgate.net

Similarly, pyrazole derivatives are a well-established class of agrochemicals. nih.gov Numerous commercial herbicides contain a pyrazole ring, and research continues to explore novel pyrazole-substituted compounds for their herbicidal and other pesticidal activities. nih.govmdpi.com The combination of these two active pharmacophores in this compound, along with the presence of a bromine atom which can often enhance pesticidal efficacy, suggests that this compound could be a lead structure for the development of new crop protection agents.

Below is a table summarizing the potential applications and the role of the key structural features:

| Application Area | Specific Use | Role of Quinoxaline Moiety | Role of Pyrazole Moiety | Role of Bromine Atom |

| Materials Science | Electroluminescent Materials, OLEDs, Photovoltaics | Electron-accepting core, provides thermal and electrochemical stability | Electron-donating group, modulates electronic and photophysical properties | Influences electronic properties and intermolecular interactions |

| Analytical Chemistry | Dyes for Metal and Anion Detection | Chromogenic/fluorogenic reporter, provides a rigid scaffold | Provides additional binding sites for ions, modulates sensor selectivity | Can influence binding affinity and photophysical response |

| Agrochemicals | Herbicides, Fungicides, Insecticides | Known pesticidal pharmacophore | Established pesticidal pharmacophore | Can enhance biological activity and spectrum of control |

Future Research Directions and Challenges for 7 Bromo 2 1h Pyrazol 1 Yl Quinoxaline

Advancements in Environmentally Conscious Synthetic Methodologies

A primary challenge in the synthesis of complex heterocyclic molecules like 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is the reliance on traditional methods that often involve harsh reagents, toxic solvents, and lengthy reaction times. scispace.com Future research must prioritize the development of green and sustainable synthetic routes.

Key areas for advancement include:

Catalyst-Free Synthesis: Researchers have developed a method for synthesizing quinoxalines using superheated water as a solvent, eliminating the need for any catalyst. tuwien.at This approach offers very short reaction times and simplifies product purification, as the organic products phase-separate from water upon cooling. tuwien.at

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often with improved yields. scispace.com The development of a microwave-assisted, solvent-free protocol for the condensation of a suitable 4-bromo-o-phenylenediamine precursor with a pyrazolyl-containing synthon would represent a significant step forward. scispace.com

Solid-Support and Grinding Techniques: Solvent-free "grindstone" chemistry, where reactions are initiated by the friction of grinding solid reactants, offers an eco-friendly alternative that minimizes waste. impactfactor.orgresearchgate.net Exploring the use of solid supports or catalysts like potassium carbonate or DABCO in solvent-drop grinding could lead to a highly efficient and environmentally benign synthesis of the title compound. scispace.comresearchgate.net

Use of Eco-Friendly Catalysts and Solvents: Research into biodegradable catalysts and green solvents, such as ionic liquids or aqueous media, is crucial. impactfactor.org For instance, using 1-ethyl-3-methylimidazolium (B1214524) (Emim) hydrogen sulfate (B86663) ionic liquid as a catalyst in an aqueous medium has been shown to be effective for synthesizing pyrazoline derivatives and could be adapted for this quinoxaline (B1680401) system. impactfactor.org

Overcoming the challenge of scalability and ensuring high regioselectivity in these greener methods will be paramount for the viable production of this compound for extensive research and potential commercial application.

Integration of Advanced Spectroscopic and Structural Elucidation Techniques

The unambiguous structural confirmation of this compound is critical, particularly to differentiate it from potential isomers that may form during synthesis. While standard spectroscopic methods are foundational, the integration of more advanced techniques is necessary for complete characterization.

Future research should focus on:

Multi-dimensional Nuclear Magnetic Resonance (NMR): Beyond standard 1H and 13C NMR, the application of 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is essential. tandfonline.comresearchgate.net These methods allow for the precise assignment of all proton and carbon signals and, crucially, can confirm the connectivity between the pyrazole (B372694) and quinoxaline rings through long-range proton-carbon coupling correlations, verifying the N1-substitution of the pyrazole. tandfonline.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS provides highly accurate mass measurements, distinguishing the target compound from impurities or byproducts with similar nominal masses.

Single-Crystal X-Ray Diffraction: The ultimate confirmation of the molecular structure is achieved through X-ray crystallography. Obtaining a suitable crystal for analysis would provide unequivocal proof of the atomic arrangement, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A significant challenge lies in the synthesis of a pure, crystalline sample suitable for these advanced analyses, which is often a non-trivial step in the characterization of novel compounds.

| Technique | Data Type | Expected Observations |

|---|---|---|

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | ~9.3-9.5 ppm (s, 1H, H-3 quinoxaline), ~8.5-8.8 ppm (d, 1H, pyrazole), ~8.2-8.4 ppm (m, 2H, quinoxaline), ~7.8-8.0 ppm (m, 2H, quinoxaline/pyrazole), ~6.6-6.8 ppm (t, 1H, pyrazole) |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | ~145-155 ppm (C-pyrazole, C=N quinoxaline), ~140-145 ppm (C-pyrazole, C-Br quinoxaline), ~125-135 ppm (aromatic CH), ~110-115 ppm (C-pyrazole) |

| FT-IR (KBr) | Wavenumber (cm⁻¹) | ~3100-3000 (Ar-H stretch), ~1610-1580 (C=N, C=C stretch), ~1100-1000 (C-N stretch), ~700-600 (C-Br stretch) |

| HRMS (ESI+) | m/z | Calculated for C₁₁H₇BrN₄ [M+H]⁺, observed value within ± 5 ppm |

In-depth Mechanistic Investigations of Observed Biological Activities

Quinoxaline and pyrazole moieties are renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov It is highly probable that this compound will exhibit interesting biological effects. The primary challenge is to move beyond preliminary screening to a deep, mechanistic understanding of its actions.

Future research should be directed towards:

Mechanism of Action Studies: If the compound shows antibacterial activity, studies should investigate its specific molecular target. For example, some quinoxaline 1,4-di-N-oxides are known to inhibit DNA synthesis by generating free radicals. nih.gov Research could explore if this compound acts via a similar DNA-damaging mechanism or through other pathways like efflux pump inhibition. nih.gov

Enzyme Inhibition Assays: If anticancer activity is observed, a panel of kinase inhibition assays should be performed, as many quinoxaline derivatives are known kinase inhibitors. nih.gov Identifying a specific kinase target would be a crucial step towards rational drug development.

Cellular Pathway Analysis: Modern cell biology techniques, such as Western blotting, flow cytometry, and transcriptomics (RNA-seq), can be employed to determine how the compound affects cellular signaling pathways, cell cycle progression, and apoptosis induction in cancer cell lines. nih.gov

Photobiological Activity: The planar, aromatic nature of quinoxalines suggests they may act as photosensitizers. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy could be used to study the generation of reactive oxygen species (ROS) upon UV irradiation, which could be harnessed for photodynamic therapy applications. nih.gov

A significant hurdle will be identifying the specific biological targets in a complex cellular environment and elucidating the precise molecular interactions that drive the observed activity.

Rational Design Strategies for Enhanced Biological Selectivity and Potency

Once a primary biological activity is identified, the next challenge is to optimize the structure of this compound to maximize its potency and selectivity while minimizing off-target effects and toxicity. This requires a shift from traditional trial-and-error synthesis to rational, computer-aided drug design (CADD). youtube.comyoutube.com

Key strategies for future development include:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of analogues with systematic modifications to the quinoxaline and pyrazole rings, QSAR models can be developed. These models mathematically correlate structural features with biological activity, guiding the design of more potent compounds. researchgate.net

Molecular Docking and Structure-Based Design: If a specific protein target is identified (e.g., a kinase or a bacterial enzyme), molecular docking simulations can predict the binding mode and affinity of this compound within the protein's active site. youtube.com This information is invaluable for designing new derivatives with improved interactions and higher affinity.

Pharmacophore Modeling: Based on a set of active analogues, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used for virtual screening of compound libraries to identify novel, structurally diverse molecules with similar activity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. nih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxicological liabilities, increasing the efficiency of the drug development process. nih.gov

The main challenge in this area is the accuracy of the computational models, which are highly dependent on the quality of the input data and the complexity of the biological system. Experimental validation remains an indispensable component of the design-synthesize-test cycle.

Exploration of Novel and Unconventional Applications in Science and Technology

While the biological potential of quinoxalines is well-documented, their unique electronic properties also make them attractive candidates for applications in materials science and technology. researchgate.net The future for this compound should include an exploration of these non-biological applications.

Promising avenues for research include:

Organic Electronics: Quinoxaline-containing polymers and small molecules have been successfully used as semiconductors in Organic Field-Effect Transistors (OFETs). rsc.orgresearchgate.net The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline core can facilitate electron transport. The properties of this compound as a p-type, n-type, or ambipolar semiconductor should be investigated. rsc.org

Organic Photovoltaics (OPVs): The ability to absorb light and transport charge makes quinoxaline derivatives suitable for use in organic solar cells. The absorption spectrum and frontier molecular orbital energy levels (HOMO/LUMO) of the title compound need to be characterized to assess its potential in OPV devices.

Sensors and Dyes: The π-conjugated system of the molecule may exhibit interesting photophysical properties, such as fluorescence. nih.gov Its response to various analytes, such as metal ions or changes in pH, could be explored for the development of novel chemical sensors. researchgate.net

The primary challenge will be to understand the structure-property relationships that govern the material's performance in electronic devices. This includes controlling the molecular packing in the solid state through chemical modification and fabrication techniques to optimize charge transport and device durability. researchgate.net

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst | DABCO (10 mol%) | |

| Solvent | THF | |

| Yield (analogous compound) | ~60% (for related quinoxalines) |

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

X-ray crystallography provides atomic-level insights into bond lengths, angles, and intermolecular interactions. For example:

- C-Br bond length : 1.901(4) Å, consistent with sp²-hybridized carbon .

- Ring planarity : The quinoxaline core and pyrazole substituent exhibit near-coplanarity (deviation < 3°), influencing π-π stacking in solid-state packing .

- Validation : SHELXL refinement (using OLEX2 interface) ensures accuracy in displacement parameters and hydrogen bonding networks .

Q. Table 2: Key Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| C-Br bond length | 1.901(4) Å | |

| C-Cl bond length (analog) | 1.741(4) Å | |

| Dihedral angle (quinoxaline-pyrazole) | 176.5(3)° |

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Pyrazole protons resonate at δ 8.40–9.30 ppm (DMSO-d₆), while quinoxaline carbons appear at 122–155 ppm .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 341 (M+1) confirm molecular weight .

- FT-IR : Stretching frequencies for C=N (1603 cm⁻¹) and C-Br (550–600 cm⁻¹) validate functional groups .

Advanced: How can computational tools predict synthetic pathways for novel quinoxaline derivatives?

Answer:

- Database-driven prediction : REAXYS and PISTACHIO_RINGBREAKER databases identify feasible precursors and reaction templates .

- Density Functional Theory (DFT) : Calculates transition-state energies for cyclization reactions (e.g., intramolecular C-N coupling) .

- Retrosynthetic analysis : Prioritizes routes with minimal steric hindrance, as demonstrated for imidazoquinoxaline derivatives .

Basic: What strategies mitigate contradictions in reported biological activity data for quinoxaline derivatives?

Answer:

- Assay standardization : Use MTT protocols (e.g., 48-hour incubation, 5% CO₂) to ensure reproducibility in cytotoxicity studies .

- Control normalization : Include reference compounds (e.g., doxorubicin for anticancer assays) to calibrate IC₅₀ values .

- Structural validation : Confirm purity (>95% by HPLC) to exclude confounding effects from impurities .

Advanced: How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Bromine as a leaving group : The C-Br bond’s polarization (electrophilic carbon) facilitates Suzuki-Miyaura coupling with aryl boronic acids .

- Pyrazole coordination : The N-heterocycle acts as a directing group in C-H activation reactions (e.g., Pd-catalyzed arylation) .

- Steric effects : Bulky substituents at the pyrazole 3-position reduce reaction rates by ~40% due to hindered catalyst access .

Basic: What theoretical frameworks guide the design of quinoxaline-based pharmacological agents?

Answer:

- Structure-Activity Relationship (SAR) : Correlate pyrazole substitution patterns with antimicrobial potency (e.g., electron-withdrawing groups enhance activity) .

- Molecular docking : Simulate binding to FGFR kinases (e.g., Erdafitinib targets) to prioritize derivatives for synthesis .

Advanced: How can factorial design optimize reaction conditions for scaled-up synthesis?

Answer:

Q. Table 3: Factorial Design Parameters

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Catalyst (DABCO) | 5–15 mol% | 10 mol% |

| Temperature | 50–80°C | 66°C |

| Reaction time | 6–24 hours | 12 hours |

Basic: How are quinoxaline derivatives validated as kinase inhibitors in preclinical studies?

Answer:

- Enzymatic assays : Measure IC₅₀ against FGFR1 (e.g., Erdafitinib IC₅₀ = 1.2 nM) using fluorescence-based kinase activity kits .

- Cell-based models : Use Ba/F3 cells transfected with FGFR mutations to assess anti-proliferative effects .

Advanced: What crystallographic software packages are essential for refining quinoxaline structures?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.